4-Bromo-2-nitropyridine

概要

説明

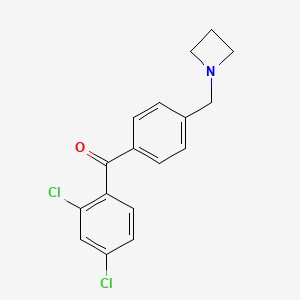

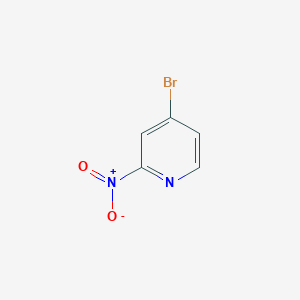

4-Bromo-2-nitropyridine is a compound that serves as a key intermediate in the synthesis of various pharmaceutical and pesticide products. It is a brominated and nitrated derivative of pyridine, a basic heterocyclic organic compound with a molecular structure that includes a six-membered ring with one nitrogen atom and five carbon atoms.

Synthesis Analysis

The synthesis of bromopyridine derivatives, including 4-bromo-2-nitropyridine, can be achieved through various methods. One approach involves the "halogen dance" reaction, where 2-bromopyridine is treated with LDA and I2 to yield 2-bromo-4-iodopyridine, which can then be further substituted to create various di-substituted pyridines . Another method includes the self-condensation of 4-bromopyridine, which can be performed at different temperatures and in the presence of methyl iodide to produce poly(4-bromopyridine) .

Molecular Structure Analysis

The molecular structure of bromo-nitropyridine derivatives has been extensively studied using quantum mechanical and spectroscopic methods. For instance, 2-Amino-3-bromo-5-nitropyridine has been investigated using Density Functional Theory (DFT) calculations, which provided insights into the vibrational frequencies, molecular equilibrium geometry, and electronic properties of the molecule . Similarly, the crystal structure of 2-bromo-4-nitropyridine N-oxide has been determined, revealing the orientation of the bromine and nitro groups in relation to the pyridine ring .

Chemical Reactions Analysis

Bromopyridine derivatives are versatile in chemical reactions due to the presence of reactive sites that allow for further functionalization. For example, 3-nitro-4-bromopyridine can undergo Pd-catalyzed cross-coupling reactions with aryltrialkoxysilanes, which is useful in the synthesis of complex biaryls and antitumor antibiotics like streptonigrin and lavendamycin . Additionally, nucleophilic substitution reactions of amines with 3-bromo-4-nitropyridine have been studied, revealing unexpected nitro-group migration under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitropyridine derivatives are characterized by their spectroscopic features and reactivity. The FT-Raman and FT-IR spectra of 5-bromo-2-nitropyridine have been recorded, and the vibrational frequencies have been calculated and assigned using DFT methods . These properties are crucial for understanding the behavior of these compounds in various chemical environments and for their identification and characterization in research and industrial applications.

科学的研究の応用

Crystal Structure Analysis

4-Bromo-2-nitropyridine has been studied for its crystal structure and vibrational spectra. For instance, 2-Bromo-4-nitropyridine N-oxide has been examined for its orthorhombic structure, exploring aspects like the positioning of Br ion and oxygen atoms in the nitro group, and intermolecular contacts like hydrogen bonding. This study aids in understanding the physical and chemical properties of such compounds, relevant in material science and chemistry (Hanuza et al., 2002).

Synthesis of Complex Compounds

The compound has been used in the synthesis of complex molecules. For example, it has been involved in the preparation of homoleptic and heteroleptic iron(II) and ruthenium(II) complexes, showcasing its role in creating novel compounds with potentially unique properties (Fallahpour et al., 1999).

Large Scale Production Studies

Studies have been conducted on the large-scale production of derivatives like 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation. This includes process development and safety studies, highlighting its industrial relevance and the challenges in scaling up production (Agosti et al., 2017).

Nucleophilic Substitution Reactions

4-Bromo-2-nitropyridine is also significant in nucleophilic substitution reactions. Studies show unexpected product formation due to nitro-group migration, contributing to the understanding of reaction mechanisms in organic chemistry (Yao et al., 2005).

Solvent Reactivity Studies

The reactivity of this compound towards various solvents has been investigated, providing insights into how solvent polarity affects substitution processes. Such studies are crucial in understanding chemical reactions and developing new synthetic methods (Hertog & Jouwersma, 1953).

Spectroscopic Analysis

4-Bromo-2-nitropyridine has been analyzed using FT-Raman and FT-IR spectroscopy. This analysis is important for understanding molecular vibrations and structure, which is vital in material science and molecular engineering (Sundaraganesan et al., 2005).

Safety And Hazards

将来の方向性

4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .

特性

IUPAC Name |

4-bromo-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVCQPYYTSNQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-nitropyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。